molecular formula C7H13NO2 B078608 2-Aminohept-6-enoic acid CAS No. 10325-17-4

2-Aminohept-6-enoic acid

Cat. No.: B078608
CAS No.: 10325-17-4
M. Wt: 143.18 g/mol
InChI Key: OOOVDVSHGOKTNT-UHFFFAOYSA-N
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Description

2-Aminohept-6-enoic acid is an organic compound with the molecular formula C7H13NO2 It is a derivative of heptenoic acid, featuring an amino group at the second carbon and a double bond between the sixth and seventh carbons

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminohept-6-enoic acid can be achieved through several methods. One common approach involves the reaction of hept-6-enoic acid with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be conducted under elevated temperatures and pressures to facilitate the formation of the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminohept-6-enoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of saturated amino acids.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Aminohept-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminohept-6-enoic acid can be postulated based on the behavior of structurally related compounds. For instance, similar compounds have been found to interact with enzymes and receptors, modulating biological pathways. The amino group and the double bond play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

    2-Aminohexanoic acid: Similar structure but lacks the double bond.

    2-Aminooctanoic acid: Similar structure with an additional carbon.

    6-Aminohexanoic acid: Similar structure with the amino group at a different position.

Uniqueness: 2-Aminohept-6-enoic acid is unique due to the presence of both an amino group and a double bond, which confer distinct chemical and biological properties. This combination allows for a broader range of reactions and interactions compared to its analogs.

Properties

IUPAC Name

2-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVDVSHGOKTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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